5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
Synthesis Analysis
The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is often achieved through condensation reactions. A quick and efficient synthesis method uses isopropylidene malonate and aromatic aldehydes, utilizing hexadecyltrimethylammonium bromide as a catalyst in water, offering advantages such as neutral conditions, short reaction times, high yields, and environmental friendliness (Jin et al., 2006).
Molecular Structure Analysis
Crystal structure determination has revealed that these compounds exhibit a range of intermolecular interactions, including van der Waals forces and weak C—H⋯O hydrogen bonds, which influence their molecular arrangement and stability. For instance, one study detailed the crystal structure of a derivative, highlighting the absence of hydrogen-bond donors and the role of van der Waals forces and weak C—H⋯O interactions in molecule association (Stepina et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, one of the notable ones being the Knoevenagel condensation, which has been utilized for the synthesis of a variety of derivatives. This reaction, notably self-catalyzed in some instances, highlights the versatility and reactivity of the 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione scaffold (Kumar et al., 2014).
Scientific Research Applications
Synthesis and Structural Characterization :
- A study on the synthesis and characterization of derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione highlighted the intermolecular interactions in these compounds and their three-dimensional architectures, influenced by hydrogen bonds and π⋯π interactions (Dey et al., 2015).
Crystal Structure Analysis :
- Research focusing on the crystal structure of specific derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione revealed that their crystal packing is controlled by van der Waals forces and weak C-H⋯O interactions (Stepina et al., 2015).
Formation of Arylmethyleneketenes :
- A study on the pyrolysis of substituted 2,2-Dimethyl-1,3-dioxan-4,6-diones, including 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, showed the formation of arylmethyleneketenes, which have potential applications in organic synthesis (Brown et al., 1974).
Molecular Properties and Reactions :
- Investigations into the molecular properties, reactions, and DPPH radical scavenging activity of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones used Density Functional Theory (DFT) and X-ray diffraction techniques (Kumar et al., 2014).
Supramolecular Structures :
- Research on the supramolecular structures of certain 5-Arylidene derivatives demonstrated their crystallization in specific space groups and the formation of hydrogen bond-based structures (Low et al., 2002).
Discovery as Platelet Aggregation Inhibitors :
- A study documented the discovery of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones as a novel family of platelet aggregation inhibitors, highlighting their potential therapeutic applications (El Maatougui et al., 2012).
Synthesis in Aqueous Media :
- A quick and efficient synthesis method for 5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media was developed, showcasing an environmentally friendly approach (Jin et al., 2006).
properties
IUPAC Name |
5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOOBZIVAQBVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344843 | |
Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
1214-54-6 | |
Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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